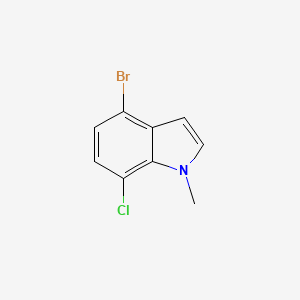

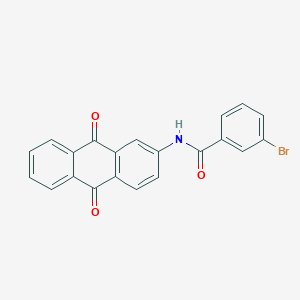

![molecular formula C18H20N4O3S B2579502 Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-35-8](/img/structure/B2579502.png)

Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .

Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, one reaction involves the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, followed by formation of thiopyrimidine and iminopyrimidine cycles .

Scientific Research Applications

Synthesis and Structural Analysis

A notable application of derivatives of the mentioned compound involves their synthesis and the subsequent analysis of their crystal structures. For instance, Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives showing variations in the substituent at the pyrimidine ring's 5-position, which were characterized by various spectroscopic methods and single-crystal X-ray diffraction. This study highlights the structural diversity achievable by modifying the substituents in compounds related to Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate and explores their potential biological activities, including cytotoxic activities against cancer cell lines (Stolarczyk et al., 2018).

Biological Activities

Compounds structurally related to Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate are investigated for their biological activities. For example, research into the synthesis of chromone-pyrimidine coupled derivatives under solvent-free conditions using an environmentally friendly catalyst highlights the importance of such compounds in developing potential antibacterial and antifungal agents. These synthesized compounds demonstrate significant biological activities, showcasing the therapeutic potential of this chemical class (Nikalje et al., 2017).

Antimicrobial and Antifungal Properties

Further extending the research on biological activities, studies have synthesized novel derivatives to evaluate their antimicrobial efficacy. The synthesis of tetrahydropyrimidine derivatives, for instance, has shown promising results against various microbial strains, indicating the potential use of these compounds in combating microbial infections. This direction of research underscores the versatility of Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate derivatives in developing new antimicrobial agents (Farag et al., 2008).

Chemical Reactions and Mechanistic Insights

The compound and its derivatives serve as key intermediates in various chemical reactions, providing insights into reaction mechanisms and synthetic strategies. Studies focusing on the annulation reactions and the synthesis of highly functionalized pyridines and pyrimidines contribute to our understanding of organic synthesis processes. These investigations reveal the compound's role in facilitating regioselective and diastereoselective reactions, thus expanding the toolkit available for synthetic chemists to design and synthesize complex molecules with precise structural configurations (Zhu et al., 2003).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial enzyme in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown to inhibit cdk2, which leads to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect cell cycle regulation pathways . This can lead to downstream effects such as halted cell proliferation and induced cell death .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . They have also demonstrated potent inhibitory activity against CDK2 .

Future Directions

properties

IUPAC Name |

ethyl 2-ethylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-4-25-17(24)12-10(3)20-15-14(13(12)11-6-8-19-9-7-11)16(23)22-18(21-15)26-5-2/h6-9,13H,4-5H2,1-3H3,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIJIPIGBPKUQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=NC=C3)C(=O)NC(=N2)SCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579419.png)

![4-bromo-1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2579420.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2579423.png)

![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2579432.png)

![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2579435.png)

![(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2579436.png)

![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2579441.png)